Cas no 332149-58-3 (3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
332149-58-3 structure
Product Name:3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:332149-58-3
MF:C17H18N4O2S
MW:342.415421962738
CID:6089680
Update Time:2025-05-18

3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 8-(allylthio)-3-methyl-7-phenethyl-3,7-dihydro-1H-purine-2,6-dione
    • 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-7-(2-phenylethyl)-8-(2-propen-1-ylthio)-
    • Inchi: 1S/C17H18N4O2S/c1-3-11-24-17-18-14-13(15(22)19-16(23)20(14)2)21(17)10-9-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3,(H,19,22,23)
    • InChI Key: ONPWMJPDBOMAJN-UHFFFAOYSA-N
    • SMILES: N1(CCC2=CC=CC=C2)C2=C(N(C)C(=O)NC2=O)N=C1SCC=C

Computed Properties

  • Exact Mass: 342.115
  • Monoisotopic Mass: 342.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

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Additional information on 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Research Brief on 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 332149-58-3)

Recent studies on 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 332149-58-3) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique purine-2,6-dione scaffold, has garnered attention due to its promising pharmacological properties, including anti-inflammatory and neuroprotective effects. The following research brief synthesizes the latest findings on this molecule, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves a multi-step process that leverages modern organic chemistry techniques. Recent advancements in its synthetic pathway have improved yield and purity, making it more accessible for preclinical studies. Researchers have employed high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These findings suggest its potential as a dual-target therapeutic agent for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Additionally, preliminary data from neuroprotection assays indicate that the compound may mitigate oxidative stress in neuronal cells, positioning it as a candidate for neurodegenerative disease research.

Further investigations into the pharmacokinetics and toxicity profile of 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione are underway. Early results from animal models show favorable bioavailability and a manageable safety profile, though additional studies are required to assess long-term effects. Collaborative efforts between academic institutions and pharmaceutical companies aim to accelerate the translation of these findings into clinical trials.

In conclusion, 3-methyl-7-(2-phenylethyl)-8-(prop-2-en-1-ylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a promising avenue for drug development in inflammatory and neurodegenerative diseases. Its unique chemical structure and multifaceted biological activity underscore the importance of continued research to fully elucidate its therapeutic potential. Future studies should focus on optimizing its pharmacodynamic properties and exploring synergistic effects with existing treatments.

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